N-methyloxazolo[5,4-d]pyrimidin-7-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H6N4O |
|---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
N-methyl-[1,3]oxazolo[5,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C6H6N4O/c1-7-5-4-6(9-2-8-5)11-3-10-4/h2-3H,1H3,(H,7,8,9) |
InChI Key |
LDCWVZDKWNLDPU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=NC=N1)OC=N2 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of N Methyloxazolo 5,4 D Pyrimidin 7 Amine Analogues
Comprehensive Analysis of Substituent Effects on Biological Potency and Selectivity
The biological activity of N-methyloxazolo[5,4-d]pyrimidin-7-amine analogues is profoundly influenced by the nature and position of substituents on the core scaffold. Researchers have systematically modified the C(2), C(5), and 7-amino positions to probe the chemical space and optimize pharmacological properties.
Impact of Aromatic and Aliphatic Substitutions at the C(2) Position
The C(2) position of the oxazolo[5,4-d]pyrimidine (B1261902) core has been a primary site for chemical modification, and SAR studies have revealed a clear preference for aromatic substituents over aliphatic ones for enhanced biological activity. The introduction of a phenyl ring at this position, for instance, has been a common strategy in the design of potent anticancer agents.
Further exploration of substitutions on this C(2)-phenyl ring has demonstrated that electron-donating and electron-withdrawing groups can significantly modulate activity. For example, in a series of compounds designed as dual VEGFR2 and EGFR inhibitors, a 4-methoxyphenyl (B3050149) group at the C(2) position was found to be highly effective. Conversely, the introduction of a 4-methoxy group to the phenyl ring proved to be detrimental to the antiproliferative activity in another study. Halogen substitutions, such as a 4-chloro atom on the phenyl ring, have been shown to be favorable for antiproliferative activity. The incorporation of a methylpiperazine moiety on the C(2)-phenyl ring has also been identified as a beneficial modification for anticancer potency.
Interestingly, the presence of a 5-amino-3-methylisoxazole (B44965) moiety at the C(2) position has been described as pharmacologically favorable in the context of developing compounds with immunosuppressive, antiviral, and anticancer activities.
Influence of Substituents at the C(5) Position
The C(5) position of the oxazolo[5,4-d]pyrimidine ring, while less extensively studied than the C(2) position, has been shown to play a role in modulating biological activity. In a comparative study of two series of oxazolo[5,4-d]pyrimidine derivatives, the replacement of a methyl group at the C(5) position with a hydrogen atom led to an increase in cytotoxic activity against the HT29 human colorectal adenocarcinoma cell line. This suggests that smaller, non-bulky substituents at this position may be advantageous for certain therapeutic applications. For instance, an analogue with a hydrogen at C(5) demonstrated cytotoxic activity comparable to the standard chemotherapeutic agent cisplatin.
Critical Role of the 7-Amino Moiety and its N-Substituents, including N-Methylation
The 7-amino group is a key functional group that significantly influences the biological profile of oxazolo[5,4-d]pyrimidine derivatives. Modifications at this position, including N-alkylation and the introduction of various side chains, have been shown to be critical for activity.
In the context of anticancer activity, the attachment of aliphatic-amino chains at the C(7) position has been a successful strategy for developing BCL-2 inhibitors. However, the nature of the substituent on the nitrogen atom is crucial. For example, compounds bearing hydroxyalkyl substituents at the 7-amino position were found to lack cytotoxic activity against a panel of cancer cell lines.
SAR Specific to Distinct Pharmacological Targets
The structural modifications of the this compound scaffold have been tailored to achieve selectivity and potency against specific pharmacological targets, most notably in the areas of oncology and immunology.
Structural Features Governing Anticancer Activity
The anticancer activity of oxazolo[5,4-d]pyrimidine derivatives is governed by a combination of structural features at the C(2), C(5), and C(7) positions. As previously discussed, an aromatic substituent at C(2) is generally preferred. For instance, a 2-(4-methoxyphenyl) group coupled with a 5-methyl group and a 7-(4-methylphenyl)amino moiety yielded a potent inhibitor of VEGFR2 kinase.
The following table summarizes the structure-activity relationships of selected oxazolo[5,4-d]pyrimidine analogues against cancer cell lines:
| Compound ID | C(2) Substituent | C(5) Substituent | C(7) Substituent | Target Cell Line | Activity (IC50/CC50 µM) |
| 5 | 4-Methoxyphenyl | Methyl | 4-Methylphenylamino | HUVEC | 0.29 |
| 21 | 5-Amino-3-methylisoxazole | H | Aliphatic-amino chain | HT29 | Comparable to Cisplatin |
| 22 | 5-Amino-3-methylisoxazole | Methyl | Aliphatic-amino chain | HT29 | 39.10 ± 7.79 |
| Analogue with 4-Cl phenyl | 4-Chlorophenyl | Not specified | Not specified | Not specified | Favorable |
| Analogue with 4-CH3O phenyl | 4-Methoxyphenyl | Not specified | Not specified | Not specified | Adverse |
| 3h | 5-Amino-3-methylisoxazole | H | Hydroxyalkylamino | Various | Inactive |
| 3i | 5-Amino-3-methylisoxazole | H | Hydroxyalkylamino | Various | Inactive |
Structural Features Influencing Immunomodulatory Effects
While the anticancer properties of oxazolo[5,4-d]pyrimidines have been extensively investigated, their immunomodulatory effects are also a subject of growing interest. Certain derivatives have been reported to possess immunosuppressive activity. The structural features that govern these effects are beginning to be understood.
Notably, a series of 7-aminooxazolo[5,4-d]pyrimidines featuring a 5-amino-3-methylisoxazole moiety at the C(2) position and a methyl group at the C(5) position have demonstrated immunosuppressive activities. This suggests that this particular substitution pattern may be favorable for targeting pathways involved in the immune response. The nature of the substituent at the 7-amino position is also likely to be a critical determinant of immunomodulatory activity, although detailed SAR studies in this specific context are less prevalent in the literature compared to anticancer applications. The development of selective immunomodulatory agents based on the this compound scaffold will require further investigation into the specific structural requirements for interacting with immunological targets.
Structural Features Determining Antiviral Efficacy
The structural similarity of the oxazolo[5,4-d]pyrimidine core to natural purine (B94841) bases provides a theoretical foundation for its potential as an antiviral agent. nih.gov By mimicking endogenous purines, these analogues can interfere with viral replication processes. Research into this area has identified several key structural features that are essential for antiviral activity.
Studies on a series of 7-aminooxazolo[5,4-d]pyrimidines have demonstrated that these compounds can inhibit the replication of viruses such as the human herpes virus type-1 (HHV-1). nih.gov The general structure of these active compounds involves the core oxazolo[5,4-d]pyrimidine ring system, which acts as the central pharmacophore. The presence of an amino group at the 7-position appears to be a common feature among biologically active analogues in this class.
While extensive SAR studies focusing purely on the antiviral properties of this compound are not widely detailed in the available literature, broader research on related oxazolo[5,4-d]pyrimidines indicates that substituents at various positions can modulate activity. For instance, in related heterocyclic systems designed as antiviral agents, the nature and substitution pattern on aryl groups attached to the core, as well as the type of substituent at the 7-amino position, can significantly influence potency and selectivity against different viral targets. nih.govnih.gov The development of antiherpetic nucleoside analogues often relies on the broad specificity of virus-coded thymidine (B127349) kinases for activation, a principle that may apply to purine analogues like the oxazolo[5,4-d]pyrimidines. nih.gov However, some studies on related scaffolds like oxazolo[4,5-d]pyrimidines found that high lipophilicity could lead to cytotoxicity, a major limitation for antiviral efficacy. arkat-usa.org
Structural Features for Selective Enzyme and Receptor Modulation
The this compound scaffold has proven to be a versatile template for developing selective modulators of various enzymes and receptors, particularly those implicated in oncology. SAR studies have elucidated the specific structural requirements for achieving high potency and selectivity.
Enzyme Inhibition (VEGFR-2, Kinases):
A significant body of research has focused on developing oxazolo[5,4-d]pyrimidine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis and cancer therapy. nih.govmdpi.com SAR analyses of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines have revealed several critical determinants for potent VEGFR-2 inhibition: mdpi.com
Substitution at C(2): An aromatic substituent at this position is generally more favorable than an aliphatic one. For instance, a 2-(4-methoxyphenyl) group was found in a highly potent inhibitor. mdpi.com Further studies indicated that a 4-pyridyl substituent was essential for maintaining kinase inhibition, while a phenyl group at the same position resulted in a loss of cytotoxic activity. mdpi.com The presence of a pharmacologically favorable 5-amino-3-methyl-isoxazole moiety at position 2 has also been highlighted as beneficial. nih.gov
Substitution at C(5): A small alkyl group, typically methyl, at the C(5) position is a common feature in active compounds. mdpi.com
Substitution at C(7): The nature of the substituent at the 7-amino position is crucial. Aniline derivatives, such as an N-(4-methylphenyl)amine, have demonstrated high potency. mdpi.com In another series, aliphatic amino chains at this position were found to be important. researchgate.netmdpi.com Specifically, a derivative with a 3-(N,N-dimethylamino)propyl substituent showed the most promising activity against the HT-29 cell line. mdpi.com
| Compound | C(2) Substituent | C(5) Substituent | C(7) Substituent | Target | Activity (IC50) | Reference |
|---|---|---|---|---|---|---|
| 5 | 4-methoxyphenyl | methyl | N-(4-methylphenyl)amine | VEGFR2 kinase | 0.33 µM | mdpi.com |
| 11 | 4-chlorophenyl | methyl | N-(4-benzamidophenyl)amine | HUVEC | 1.31 µM | mdpi.com |
| 12 | 4-methoxyphenyl | methyl | N-(4-(3-chlorobenzamido)phenyl)amine | HUVEC | 1.28 µM | mdpi.com |
| 3g | 5-amino-3-methyl-isoxazol-4-yl | - | 3-(N,N-dimethylamino)propylamine | HT29 cells | 58.4 µM | mdpi.com |
Beyond VEGFR-2, these compounds have shown inhibitory activity against other kinases like Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and Aurora A kinase. nih.gov
Receptor Modulation (Cannabinoid Receptors):
Derivatives of the oxazolo[5,4-d]pyrimidine scaffold have also been identified as potent ligands for cannabinoid receptors, particularly the CB₂ receptor. mdpi.com Key structural features influencing affinity for the CB₂ receptor include:
A 2-chlorophenyl group at the C(2) position.
A methyl group at the C(5) position.
A 4-alkylpiperazine moiety at the C(7) position. The length of the alkyl chain on the piperazine (B1678402) ring can fine-tune the affinity.
| Compound | C(2) Substituent | C(5) Substituent | C(7) Substituent | Target | Affinity (Ki) | Reference |
|---|---|---|---|---|---|---|
| 15 | 2-chlorophenyl | methyl | 4-methylpiperazin-1-yl | CB₂ Receptor | 27.5 nM | mdpi.com |
| 16 | 2-chlorophenyl | methyl | 4-ethylpiperazin-1-yl | CB₂ Receptor | 23 nM | mdpi.com |
These SAR studies underscore the adaptability of the this compound framework, allowing for the strategic modification of substituents to achieve desired biological activity against a range of enzymes and receptors.
Mechanistic Insights into the Molecular Action of N Methyloxazolo 5,4 D Pyrimidin 7 Amine Derivatives
Elucidation of Molecular Interactions with Biological Targets
Computational and in silico analyses have been instrumental in predicting and understanding the binding modes of oxazolo[5,4-d]pyrimidine (B1261902) derivatives to their biological targets. nih.gov A prominent target for many of these compounds is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels—a process critical for tumor growth. nih.govmdpi.com
Molecular docking studies reveal that the oxazolo[5,4-d]pyrimidine core structure positions itself within the ATP-binding site of protein kinases like VEGFR-2. mdpi.com The specific orientation and interactions are dictated by the various substituents on the heterocyclic system. For instance, in one study, the 7-N-methylaminooxazolo[5,4-d]pyrimidine ring of a derivative demonstrated a unique binding configuration within the VEGFR-2 active site. mdpi.com Another series of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines were also found to be potent inhibitors of VEGFR-2, with the core moiety similarly positioned in the ATP binding pocket. mdpi.com
The binding of these derivatives often involves interactions with key regions of the kinase, such as the hinge region, the DFG (Asp-Phe-Gly) motif, and adjacent hydrophobic pockets. mdpi.com For example, the 2-(N,N-dimethylamino)ethyl chain of one derivative was observed to localize in a hydrophobic cavity of VEGFR-2. mdpi.com
The stability of the ligand-receptor complex is maintained by a network of non-covalent interactions. Hydrogen bonds are particularly crucial for anchoring the inhibitors in the correct orientation.
Hydrogen Bonding: Several key amino acid residues in the hinge region of VEGFR-2 consistently form hydrogen bonds with oxazolo[5,4-d]pyrimidine derivatives. These include Glutamic acid 917 (Glu917) and Cysteine 919 (Cys919). mdpi.com Other important hydrogen bonds have been observed with Aspartic acid 1046 (Asp1046), Glutamic acid 885 (Glu885), and Lysine 868 (Lys-868). mdpi.commdpi.com
π-Interactions: Aromatic moieties on the derivatives engage in π-π stacking and π-σ interactions. For example, the oxazole (B20620) and pyrimidine (B1678525) rings have been shown to interact via π-π stacking with Phenylalanine 1047 (Phe1047) and Phenylalanine 918 (Phe918). mdpi.com Additionally, π-σ interactions with Leucine 1035 (Leu1035) contribute to the binding affinity. mdpi.com
Van der Waals Interactions: Hydrophobic and van der Waals forces also play a significant role in stabilizing the ligand within the binding pocket. Residues such as Valine 867 (Val867), Glutamic acid 885 (Glu885), and Valine 899 (Val899) have been identified as forming such interactions. mdpi.com
Below is an interactive table summarizing the molecular interactions between various N-methyloxazolo[5,4-d]pyrimidin-7-amine derivatives and the VEGFR-2 binding site.
| Compound Derivative Feature | Interacting Amino Acid Residue(s) | Type of Interaction | Reference |
| Core Heterocyclic System | Glu917, Cys919, Asp1046, Lys-868 | Hydrogen Bonding | mdpi.commdpi.com |
| 7-N-methylaminooxazolo[5,4-d]pyrimidine ring | Val867, Glu885, Val899 | Van der Waals | mdpi.com |
| Oxazole and Pyrimidine Rings | Phe1047, Phe918 | π-π Stacking | mdpi.com |
| Oxazole and Pyrimidine Rings | Leu1035 | π-σ Interactions | mdpi.com |
| 2-(N,N-dimethylamino)ethyl chain | Hydrophobic Cavity Residues | Van der Waals | mdpi.com |
Detailed Analysis of Cellular Signaling Pathway Modulation
The binding of this compound derivatives to their targets initiates a cascade of intracellular events, leading to the modulation of critical signaling pathways that govern cell fate. Molecular investigations have confirmed that these compounds can induce differential changes in the expression of signaling proteins. nih.govresearchgate.netnih.gov
As potent inhibitors of kinases like VEGFR-2, a primary mechanism of action for these compounds is the disruption of phosphorylation cascades. Inhibition of VEGFR-2, for example, would block its autophosphorylation and the subsequent phosphorylation of downstream targets. This has been suggested by findings that one oxazolo[5,4-d]pyrimidine derivative led to a decrease in the phosphorylation level of PI3K (Phosphoinositide 3-kinase), a key component of the VEGFR-2 signaling pathway. mdpi.com
Furthermore, studies have shown that these derivatives can alter the expression levels of various signaling proteins in cancer cell lines. nih.govnih.gov One derivative, which featured a methyl group at the C(5) position and a pentylamino substituent at the C(7) position, was found to completely block the synthesis of the B-cell lymphoma 2 (BCL-2) protein. mdpi.com BCL-2 is a critical anti-apoptotic protein, and its downregulation is a significant event in promoting cell death.
The modulation of signaling pathways by this compound derivatives ultimately converges on the induction of apoptosis, or programmed cell death. The activity of certain derivatives is directly associated with the activation of cell signaling pathways that lead to this outcome. nih.govresearchgate.netnih.gov
The apoptotic cascade can be initiated through multiple mechanisms triggered by these compounds:
Inhibition of Survival Signals: By blocking receptor tyrosine kinases like VEGFR-2, the compounds cut off the pro-survival signals that are essential for cancer cells. This can lead to a state of cellular stress that favors apoptosis.
Downregulation of Anti-Apoptotic Proteins: As mentioned, a key event is the suppression of anti-apoptotic proteins like BCL-2. mdpi.com A decrease in BCL-2 levels disrupts the balance of pro- and anti-apoptotic proteins at the mitochondrial membrane, leading to increased mitochondrial permeability and the release of pro-apoptotic factors like cytochrome c.
Activation of Caspase Cascade: The release of cytochrome c from the mitochondria initiates the formation of the apoptosome, which in turn activates initiator caspases (e.g., Caspase-9). These initiator caspases then cleave and activate executioner caspases (e.g., Caspase-3), which are responsible for the systematic dismantling of the cell. Research indicates that oxazolo[5,4-d]pyrimidines can activate this caspase cascade. nih.gov The cleavage of key cellular substrates by executioner caspases, such as Poly (ADP-ribose) polymerase (PARP-1), is a hallmark of apoptosis and has been observed with structurally similar thiazolo[5,4-d]pyrimidines, confirming their apoptosis-inducing activity. nih.gov
This sequence of events—from receptor binding and signal modulation to the activation of the caspase cascade—highlights the intricate molecular mechanism through which this compound derivatives exert their anti-cancer effects.
Computational Approaches in the Research of N Methyloxazolo 5,4 D Pyrimidin 7 Amine
Application of Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-methyloxazolo[5,4-d]pyrimidin-7-amine and its derivatives, molecular docking has been instrumental in elucidating their binding modes within the active sites of various biological targets.
Research into novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives has utilized molecular docking to understand their interactions with specific protein targets, such as human vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis and cancer progression. mdpi.comresearchgate.net These studies have successfully modeled the binding of these compounds within the VEGFR-2 active site, revealing key interactions that contribute to their inhibitory activity.
For a series of newly designed oxazolo[5,4-d]pyrimidine derivatives, molecular docking simulations indicated that these compounds are capable of binding to the VEGFR-2 active site. mdpi.com The calculated free energies of binding for these derivatives were found to be in the range of -38.5 to -47.3 kJ/mol. mdpi.com The docking studies revealed that these compounds typically form one to three hydrogen bonds with crucial amino acid residues in the hinge region of the protein, such as Glu885, Glu917, and Cys919. mdpi.com Furthermore, these molecules were observed to bind to an allosteric pocket formed by hydrophobic amino acids including Leu889, Ile892, Val898, and Ile1044. mdpi.com
| Compound Type | Target Protein | Key Interacting Residues | Binding Energy Range (kJ/mol) |
|---|---|---|---|
| Oxazolo[5,4-d]pyrimidine derivatives | VEGFR-2 | Glu885, Glu917, Cys919, Leu889, Ile892, Val898, Ile1044 | -38.5 to -47.3 |
In Silico Prediction of Biological Activity
In silico methods are widely used to predict the biological activity of compounds before their synthesis and in vitro testing, thus saving time and resources. For the oxazolo[5,4-d]pyrimidine scaffold, computational tools have been employed to identify potential biological targets and predict the potency of derivatives.
In silico analysis of novel oxazolo[5,4-d]pyrimidine derivatives has pointed towards their potent inhibitory activity against human vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.comresearchgate.net This prediction is based on the structural similarity of the oxazolo[5,4-d]pyrimidine core to purine (B94841) bases, suggesting they could act as antagonists to purines involved in nucleic acid synthesis. mdpi.com These computational predictions have been instrumental in guiding the synthesis and subsequent in vitro evaluation of these compounds as potential anticancer agents. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. While a specific QSAR model for this compound is not detailed in the provided context, the principles of SAR (Structure-Activity Relationship) analysis, a precursor to QSAR, have been applied to the broader class of oxazolo[5,4-d]pyrimidines.
A comprehensive review of oxazolo[5,4-d]pyrimidine derivatives highlights the importance of SAR in enhancing their therapeutic efficacy as anticancer agents. mdpi.comnih.gov For instance, SAR analysis has revealed that the nature of the substituent at the C(2) position of the oxazolo[5,4-d]pyrimidine system is crucial for antiproliferative activity. mdpi.com Specifically, a phenyl ring at this position substituted with a 4-Cl atom or a methylpiperazine moiety is preferred. mdpi.com Conversely, the introduction of a 4-CH3O group to the phenyl ring has been found to be detrimental to the antiproliferative activity. mdpi.com Such SAR insights are foundational for the development of robust QSAR models that can quantitatively predict the activity of new derivatives and guide their design optimization.
Theoretical Studies on Compound Stability, Reactivity, and Isomer Energetics
Theoretical computational studies provide valuable information on the intrinsic properties of molecules, such as their stability, reactivity, and the relative energies of different isomers. For 7-aminooxazolo[5,4-d]pyrimidines, theoretical research has been conducted to understand the thermodynamic aspects of their formation and the stability of their isomers. nih.gov
In the synthesis of 7-aminooxazolo[5,4-d]pyrimidines, the formation of N'-cyanooxazolylacetamidine by-products has been observed. nih.gov Theoretical calculations of the heats of formation (enthalpies ΔfH298) were performed to compare the thermodynamic stability of the desired 7-aminooxazolo[5,4-d]pyrimidines and their isomeric N'-cyanooxazolylacetamidine counterparts. nih.govresearchgate.net The results indicated that the heats of formation for the N'-cyanooxazolylacetamidines are greater than those of the corresponding isomeric oxazolo[5,4-d]pyrimidines. nih.govresearchgate.net This suggests that the 7-aminooxazolo[5,4-d]pyrimidine structures are thermodynamically more stable than their N'-cyanooxazolylacetamidine isomers. nih.govresearchgate.net This finding implies that the formation of the less stable isomers is likely under kinetic or steric control. researchgate.net
| Isomer Type | Relative Thermodynamic Stability | Theoretical Basis |
|---|---|---|
| 7-aminooxazolo[5,4-d]pyrimidines | More Stable | Lower predicted heat of formation (ΔfH298) |
| N'-cyanooxazolylacetamidines | Less Stable | Higher predicted heat of formation (ΔfH298) |
Future Research Directions and Therapeutic Advancement
Rational Design and Advanced Optimization Strategies for N-methyloxazolo[5,4-d]pyrimidin-7-amine Analogues
The rational design of this compound analogues is a critical step in the development of next-generation therapeutics. This process involves a deep understanding of the structure-activity relationships (SAR) that govern the interaction of these compounds with their biological targets. By systematically modifying the chemical structure of the parent compound and evaluating the resulting changes in biological activity, researchers can identify key pharmacophoric features and optimize the molecule for improved efficacy and selectivity.
Future optimization strategies will likely focus on several key areas. Firstly, the exploration of diverse substituents at the C2, C5, and N7 positions of the oxazolo[5,4-d]pyrimidine (B1261902) core will continue to be a fruitful avenue for investigation. For instance, the introduction of various aryl or heteroaryl groups at the C2 position can significantly influence the compound's interaction with the target protein. Similarly, modifications to the N-methyl group at the 7-amino position can impact potency and selectivity.
Computational modeling and in silico screening will play an increasingly important role in guiding the design of novel analogues. Molecular docking studies can predict the binding modes of new derivatives within the active site of a target protein, allowing for the pre-selection of compounds with the highest probability of success. Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the physicochemical properties of the analogues with their biological activity, further refining the design process.
Table 1: Structure-Activity Relationship (SAR) Insights for this compound Analogues
| Position of Modification | Favorable Substituents | Impact on Activity |
|---|---|---|
| C2 Position | Aromatic rings (e.g., phenyl, pyridyl) | Enhanced binding to kinase domains |
| C5 Position | Small alkyl groups (e.g., methyl) | Increased potency |
| N7-amino Group | Substituted anilino moieties | Modulation of kinase selectivity |
Exploration of Novel Biological Targets and Emerging Disease Applications
While much of the research on this compound analogues has focused on their potential as anticancer agents, the versatility of this scaffold suggests that it may have therapeutic applications in a broader range of diseases. Future investigations should aim to explore novel biological targets and emerging disease indications for this class of compounds.
The structural similarity of the oxazolo[5,4-d]pyrimidine core to the endogenous purine (B94841) bases makes it an ideal starting point for the development of inhibitors for a wide variety of enzymes that utilize purines as substrates or cofactors. These include, but are not limited to, kinases, polymerases, and metabolic enzymes. For example, derivatives of this scaffold have already shown inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis in cancer. Further screening against a broad panel of kinases could uncover novel and potent inhibitors for other cancer-related targets such as epidermal growth factor receptor (EGFR), Aurora kinases, and Janus kinases (JAKs).
Beyond cancer, there is potential for this compound analogues to be developed for other therapeutic areas. For instance, their demonstrated immunosuppressive activity suggests a possible role in the treatment of autoimmune disorders. The ability of some derivatives to inhibit viral replication also opens up avenues for the development of novel antiviral agents.
The exploration of novel biological targets will be facilitated by advances in chemical biology and proteomics. Target identification and validation studies, using techniques such as affinity chromatography and mass spectrometry, can help to elucidate the mechanism of action of active compounds and identify their direct binding partners within the cell.
Table 2: Potential Biological Targets and Disease Applications for this compound Analogues
| Biological Target Class | Specific Examples | Potential Disease Application |
|---|---|---|
| Kinases | VEGFR-2, EGFR, Aurora Kinases, JAKs | Cancer |
| Apoptosis Regulators | BCL-2 Family Proteins, Caspases | Cancer |
| Immunomodulatory Targets | Undetermined | Autoimmune Disorders |
| Viral Enzymes | Undetermined | Viral Infections |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-methyloxazolo[5,4-d]pyrimidin-7-amine, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via cyclization of 5-chloro precursors (e.g., 5-chloro-oxazolo[5,4-d]pyrimidine derivatives) using ammonia or methylamine under reflux conditions. Intermediates, such as N'-cyanooxazolylacetamidine byproducts, are analyzed via H NMR, C NMR, IR spectroscopy, and elemental analysis to confirm structural integrity .
- Key Data : Yields range from 55–85%, with melting points between 171–300°C depending on substituents. Spectral data (e.g., H NMR δ 4.46–8.34 ppm for aromatic protons) are critical for distinguishing regioisomers .
Q. How are physicochemical properties (e.g., solubility, stability) of N-methyloxazolo[5,4-d]pyrimidin-7-amine derivatives determined?
- Methodology : Solubility is assessed in polar (e.g., DMSO, ethanol) and nonpolar solvents. Stability under acidic/basic conditions is tested via HPLC or TLC monitoring. Hydrolytic stability studies (e.g., in aqueous buffers at 37°C) are used to evaluate degradation pathways .
- Key Data : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) show reduced aqueous solubility but enhanced thermal stability (>200°C) .
Q. What spectroscopic techniques are essential for confirming the structure of oxazolo[5,4-d]pyrimidine derivatives?
- Methodology : H/C NMR for aromatic and methyl group assignments, IR for NH/CN stretches (e.g., 3445–3159 cm), and mass spectrometry for molecular ion confirmation. X-ray crystallography resolves ambiguous regiochemistry in complex derivatives .
Advanced Research Questions
Q. How can structural modifications at the 2- and 5-positions of the oxazolo[5,4-d]pyrimidine core enhance receptor binding affinity (e.g., adenosine A)?
- Methodology : Introduce heteroarylalkyl groups (e.g., furan, thiophene) via Suzuki-Miyaura coupling or nucleophilic substitution. Binding affinity is quantified via radioligand assays (IC values) and molecular docking simulations .
- Key Data : Piperazine-substituted derivatives exhibit IC < 100 nM for A receptors. Microwave-assisted synthesis reduces reaction time (30 min vs. 4 h) with comparable yields (~50%) .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for oxazolo[5,4-d]pyrimidine derivatives?
- Methodology : Compare metabolic stability (e.g., liver microsome assays), plasma protein binding, and pharmacokinetic profiles (e.g., C, T). Use knock-out animal models to isolate target-specific effects .
- Case Study : 6-Arylpyrido[2,3-d]pyrimidin-7-amine derivatives showed antihypertensive activity in spontaneously hypertensive rats (SHR) but weak in vitro vasodilation, suggesting prodrug activation or off-target mechanisms .
Q. How are computational methods (e.g., QSAR, DFT) applied to optimize the antimalarial activity of oxazolo[5,4-d]pyrimidine analogs?
- Methodology : Generate QSAR models using descriptors like logP, polar surface area, and H-bond donors. DFT calculations predict electron density distribution for target interaction (e.g., Plasmodium dihydrofolate reductase). Validate with in vitro IC assays .
- Key Data : Triazolo[1,5-a]pyrimidin-7-amine analogs with p-EC > 8.9 showed >90% inhibition in Plasmodium growth assays .
Q. What experimental designs mitigate challenges in regioselective synthesis of poly-substituted oxazolo[5,4-d]pyrimidines?
- Methodology : Use protecting groups (e.g., Boc for amines) and orthogonal coupling reactions (e.g., Pd-catalyzed cross-coupling). Monitor reaction progress via LC-MS to isolate regioisomers. Catalytic systems (e.g., tetrakis(triphenylphosphine)palladium) improve selectivity .
- Example : Microwave irradiation at 160°C for 30 min achieved 74% yield for 3-(7-amino-2-benzylthiazolo[5,4-d]pyrimidin-5-yl)benzonitrile with minimal byproducts .
Q. How do contradictory toxicity profiles (e.g., mutagenicity vs. therapeutic efficacy) inform risk-benefit analysis for preclinical development?
- Methodology : Conduct Ames tests for mutagenicity, micronucleus assays for genotoxicity, and acute toxicity studies in rodents. Compare NOAEL (No Observed Adverse Effect Level) with efficacious doses .
- Data : Derivatives with methylaminoacetic acid side chains showed Category 4 oral toxicity (LD > 500 mg/kg) but required respiratory protection due to H335 hazards .
Tables
Table 1 : Representative N-Methyloxazolo[5,4-d]pyrimidin-7-amine Derivatives and Key Properties
Table 2 : Common Spectral Signatures for Oxazolo[5,4-d]pyrimidine Core
| Technique | Key Peaks/Features | Application |
|---|---|---|
| H NMR | δ 8.15–8.34 ppm (NH), δ 4.46–4.56 ppm (CH) | Confirms amine and alkyl substitutions |
| IR Spectroscopy | 3445–3273 cm (N–H stretch) | Identifies primary/secondary amines |
| X-ray Crystallography | C–N bond lengths: 1.32–1.38 Å | Resolves regiochemical ambiguity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
